![molecular formula C14H11ClO3 B573069 3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261920-84-6](/img/structure/B573069.png)
3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
“3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C8H7ClO3 . It is also known by other names such as 3-chloro-5-methoxy-benzoic acid, 5-chloro-m-anisic acid, 3-carboxy-5-chloroanisole, and benzoic acid, 3-chloro-5-methoxy .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . Vanillin is iodinated using Oxone® and potassium iodide in refluxing water, and students are tasked with determining the position of aromatic substitution using 1 H NMR spectroscopy . The iodovanillin is subsequently used in an aqueous Suzuki-Miyaura reaction with para-methylphenylboronic acid .
Molecular Structure Analysis
The molecular structure of “3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid” can be represented by the SMILES notation: COC1=CC(Cl)=CC(=C1)C(O)=O . The compound has a molecular weight of 186.59 g/mol .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 323.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 59.7±3.0 kJ/mol and a flash point of 149.2±22.3 °C .
Scientific Research Applications
Chiral Separations and Enantioselective Chromatography
- Researchers have explored covalently immobilized polysaccharide-based chiral selectors. While the flexibility of these selectors is sometimes a concern, they remain valuable tools for resolving chiral compounds .
Photonic Materials and Lasing Applications
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis and potential applications. The Suzuki–Miyaura coupling reaction, which is used in its synthesis, is a green chemistry principle that uses a potentially renewable feedstock and safer reagents, the choice of water as a safer reaction solvent, and the employment of a catalytic reaction . This approach minimizes waste in labs through the use of an intermediate product .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in transmetalation, a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-(3-chlorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZMTLBTJRBJJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689558 |
Source
|
Record name | 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-methoxybenzoic acid | |
CAS RN |
1261920-84-6 |
Source
|
Record name | 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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